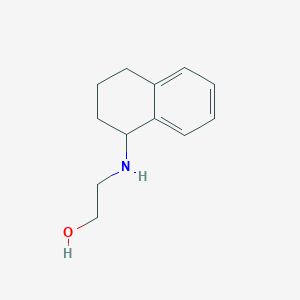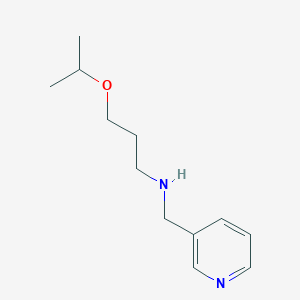
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often synthesized for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which are structurally related to 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, was achieved through the Morita-Baylis-Hillman reaction followed by acetylation and cyanation . Another related compound, methyl 4-indolecarboxylate, was synthesized starting with the reduction of 3-nitrophthalimide, followed by hydrolysis, diazomethane treatment, and reductive cyclization . These methods highlight the complexity and creativity required in the synthesis of indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are commonly used to profile the molecular structure and confirm the identity of synthesized compounds like methyl 5-methoxy-1H-indole-2-carboxylate . Computational studies, including density functional theory (DFT), can provide insights into the electronic nature, HOMO-LUMO energy distribution, and reactivity of these molecules .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, which are essential for further functionalization and the synthesis of complex molecules. For example, 4H-furo[3,2-b]indole-2-carboxylic acid derivatives were prepared from reactions involving deoxygenation and thermolysis steps . The reactivity of indole derivatives can be explored using chemical descriptors and molecular electrostatic potential (MEP) analysis to identify reactive centers within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The non-linear optical (NLO) properties, polarizability, and hyperpolarizability of these compounds can also be studied to assess their potential in materials science applications .
Applications De Recherche Scientifique
Spectroscopic and Computational Studies
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid and its derivatives are subject to extensive spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies to understand their structural, electronic, and optical properties. Such analyses reveal insights into the molecule's vibrational modes, electronic nature, reactivity centers, and non-linear optical (NLO) properties, which are crucial for its potential application in designing biologically active molecules (Almutairi et al., 2017).
Synthesis of Novel Indole-Benzimidazole Derivatives
The compound serves as a precursor in the synthesis of novel indole-benzimidazole derivatives, showcasing its utility in creating compounds with potential biological activities. Such synthetic pathways contribute to the development of new therapeutic agents by enabling the construction of complex molecular architectures (Wang et al., 2016).
Development of Conformationally Constrained Tryptophan Derivatives
Research on 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid derivatives includes the synthesis of novel tryptophan analogues. These compounds are designed for peptide/peptoid conformation elucidation studies, offering a tool to study peptide structures and dynamics. The synthetic effort aims to limit the conformational flexibility of the side chain, thus providing insights into peptide folding and function (Horwell et al., 1994).
Exploration of Insulin Receptor Activators
The synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids from derivatives of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid establishes a foundation for creating potential insulin receptor activators. This synthetic route demonstrates the compound's role in developing new therapeutic options for managing diabetes and insulin resistance (Chou et al., 2006).
Rh(III)-Catalyzed Selective Coupling
The compound is involved in Rh(III)-catalyzed selective coupling processes, offering a mild and efficient pathway toward diverse product formation. Such studies are significant for the development of new synthetic methods in organic chemistry, allowing for the selective formation of complex molecules with high precision (Zheng et al., 2014).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-methoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZATCSNWKJWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390175 |
Source


|
| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
739365-06-1 |
Source


|
| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

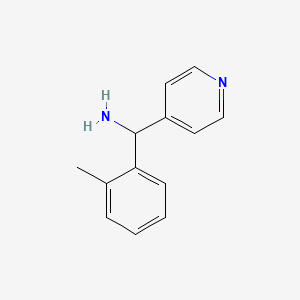
![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
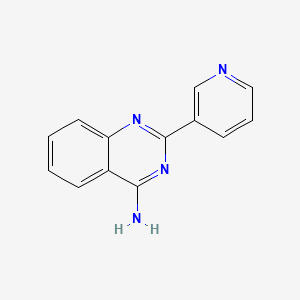
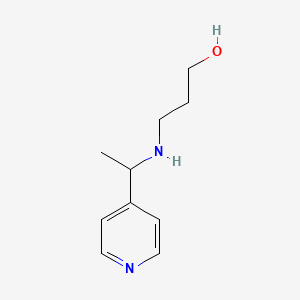
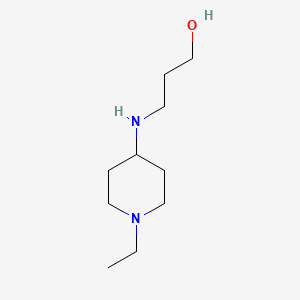
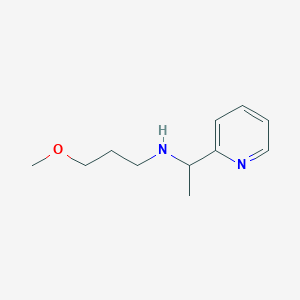
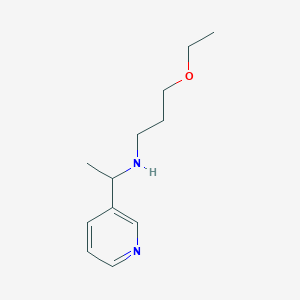
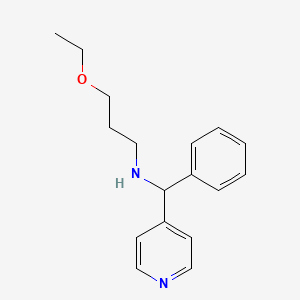
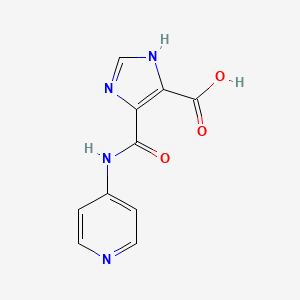
![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)
